Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-methylphenylthiourea with ethyl acetoacetate under acidic conditions, followed by cyclization to form the thiazole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and solvent conditions.
Chemical Reactions Analysis
Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.
Scientific Research Applications
Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of dyes and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting cell proliferation .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar structure but different functional groups, leading to varied biological activities.
2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid: This compound lacks the ethyl ester group, which can influence its solubility and reactivity.
This compound is unique due to its specific substitution pattern, which can enhance its biological activity and make it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHCXQSDZGKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598886 | |
Record name | Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-11-5 | |
Record name | Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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